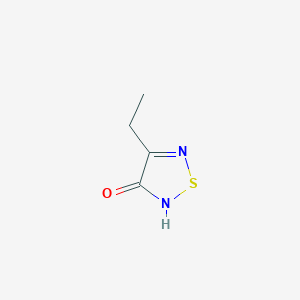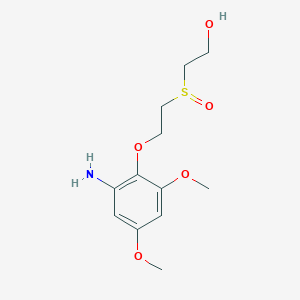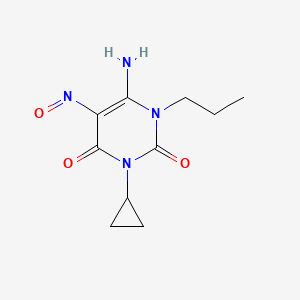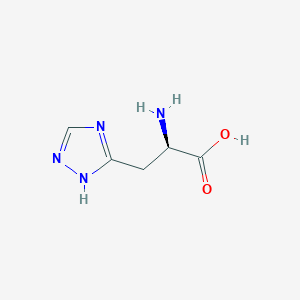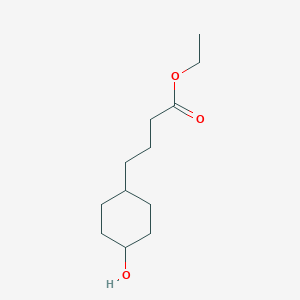
Ethyl 4-(4-hydroxycyclohexyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-hydroxycyclohexyl)butanoate is an organic compound with the molecular formula C₁₂H₂₂O₃. It is an ester derived from the reaction between 4-(4-hydroxycyclohexyl)butanoic acid and ethanol. This compound is known for its unique structure, which includes a cyclohexyl ring and a butanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-hydroxycyclohexyl)butanoate typically involves the esterification of 4-(4-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-(4-hydroxycyclohexyl)butanoic acid+ethanolacid catalystethyl 4-(4-hydroxycyclohexyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products Formed
Hydrolysis: 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: 4-(4-hydroxycyclohexyl)butanol.
Oxidation: 4-(4-oxocyclohexyl)butanoate.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-hydroxycyclohexyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-hydroxycyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(4-hydroxycyclohexyl)butanoic acid, which may interact with biological pathways to exert its effects. The hydroxyl group on the cyclohexyl ring can also participate in hydrogen bonding and other interactions with target molecules.
Comparación Con Compuestos Similares
Ethyl 4-(4-hydroxycyclohexyl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybutanoate: Lacks the cyclohexyl ring, making it less complex in structure.
Ethyl 4-(4-oxocyclohexyl)butanoate: Contains a ketone group instead of a hydroxyl group on the cyclohexyl ring, leading to different chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of a cyclohexyl ring and a butanoate ester group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
116941-08-3 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
ethyl 4-(4-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C12H22O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10-11,13H,2-9H2,1H3 |
Clave InChI |
DFOWMGNJIGRYCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)

![tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate](/img/structure/B13884207.png)
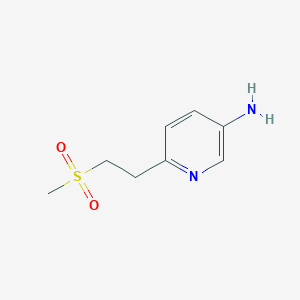
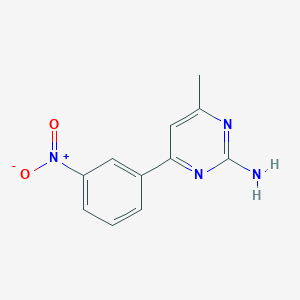

![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)

